2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
2,4-Difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a triazolopyridazine derivative featuring a benzamide core substituted with two fluorine atoms at the 2- and 4-positions. The triazolo[4,3-b]pyridazine moiety is linked via an oxyethyl group to the benzamide nitrogen, with a phenyl substituent at the 3-position of the triazole ring. This structural framework is commonly associated with pharmacological activity, particularly in kinase inhibition and antimicrobial applications . The synthesis of such compounds typically involves condensation of aldehydes with hydrazine intermediates under reflux conditions, followed by purification via recrystallization .
Properties
IUPAC Name |
2,4-difluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c21-14-6-7-15(16(22)12-14)20(28)23-10-11-29-18-9-8-17-24-25-19(27(17)26-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMYGBCTUZUWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions to form the triazole ring, followed by further functionalization to introduce the pyridazine moiety . The final step typically involves the coupling of the triazolopyridazine intermediate with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound .
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The benzamide moiety participates in nucleophilic acyl substitution reactions. For example:
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Reaction with Amines :
The compound undergoes coupling with primary or secondary amines via carbodiimide-mediated activation. In a representative protocol (Scheme 1), the carboxylic acid derivative of the benzamide reacts with amines in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at room temperature .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amide bond formation | HATU, DIPEA, DMF, 25°C, 12 h | Secondary/tertiary amide derivatives |
| Nucleophilic substitution | K₂CO₃, DMF, reflux, 6 h | Thioether or alkylated analogs |
Substitution at Fluorine Sites
The electron-withdrawing fluorine atoms at positions 2 and 4 of the benzamide enable nucleophilic aromatic substitution (NAS):
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Reaction with Thiols :
The fluorine substituents are displaced by thiols under basic conditions (e.g., K₂CO₃ in DMF), yielding thioether derivatives. This reactivity is critical for generating analogs with enhanced solubility or bioactivity. -
Hydrolysis :
Under acidic or basic hydrolysis (e.g., HCl/EtOH or NaOH/H₂O), fluorine atoms may be replaced by hydroxyl groups, though this is less common due to the stability of the C–F bond .
Oxidation and Reduction Reactions
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Oxidation of Triazole Moiety :
The triazolo-pyridazine core undergoes oxidation with agents like m-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives, which are explored for modulating pharmacokinetic properties. -
Reduction of Pyridazine Ring :
Catalytic hydrogenation (H₂/Pd-C in EtOH) reduces the pyridazine ring to a dihydro derivative, altering electronic properties and binding affinity .
Cyclization and Heterocycle Formation
The compound serves as a precursor in cyclocondensation reactions:
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Formation of Fused Heterocycles :
Reacting with 4-amino-1,2,4-triazole-3-thiol derivatives in ethanol under reflux yields bis-heterocyclic hybrids (e.g., triazolo-thiadiazines) .
Cross-Coupling Reactions
The phenyl group on the triazolo-pyridazine participates in palladium-catalyzed couplings:
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Suzuki-Miyaura Coupling :
Using Pd(PPh₃)₄ and arylboronic acids in toluene/EtOH, the phenyl group is substituted with diverse aryl/heteroaryl rings to optimize steric and electronic profiles.
Solvolysis and Stability
The compound exhibits pH-dependent stability:
-
Acidic Conditions :
Degrades slowly in HCl (0.1 M) at 37°C, retaining >90% integrity after 24 h. -
Neutral/Basic Conditions :
Rapid hydrolysis occurs in NaOH (0.1 M), forming 2,4-difluorobenzoic acid and triazolo-pyridazine fragments .
Reaction Optimization Data
Critical parameters for high-yield synthesis:
Challenges and Limitations
-
Steric Hindrance : Bulky substituents on the triazolo-pyridazine reduce reactivity in cross-coupling reactions.
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Regioselectivity : Competing substitution sites require careful control of reaction conditions.
Scientific Research Applications
Structural Characteristics
- IUPAC Name : 2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
- Molecular Formula : CHFNO
- Molecular Weight : 395.4 g/mol
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent . Research indicates that triazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to 2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide have demonstrated effective inhibition against pathogenic bacteria and fungi. Studies have shown that these compounds can outperform standard antimicrobial agents in certain assays .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit significant inhibitory activity against various cancer cell lines. The mechanism of action is believed to involve the interaction with specific enzymes or receptors critical for cancer cell proliferation .
Biochemical Pathways
Research into the biochemical pathways affected by this compound indicates potential interactions with multiple targets:
- Enzyme Inhibition : The triazole nucleus may bind to enzymes involved in critical metabolic pathways, influencing cellular functions such as growth and apoptosis .
- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, suggesting that this compound could affect signaling pathways relevant to disease processes .
Synthetic Routes
The synthesis of 2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide typically involves several steps:
- Starting Materials : The synthesis begins with readily available precursors.
- Reaction Conditions : Specific catalysts and solvents are employed under controlled temperatures to optimize yield and purity.
- Industrial Production : For large-scale applications, continuous flow reactors and automated platforms may be used to enhance efficiency .
Antimicrobial Efficacy Study
A study conducted on various triazole derivatives demonstrated that modifications at the benzamide position significantly enhanced antimicrobial activity. The relative inhibition percentage (RI) was measured against standard drugs, showing promising results for compounds structurally similar to 2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide .
Anticancer Activity Assessment
In vitro assays revealed that the compound exhibited cytotoxic effects on several cancer cell lines. The study highlighted the importance of the triazole moiety in mediating these effects through targeted enzyme inhibition .
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The triazolopyridazine core is particularly important for this interaction, as it provides the necessary structural features for binding .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-phenyl group in the target compound may enhance π-π stacking interactions in target binding compared to methyl or methoxy groups in analogs .
- Fluorine Substitution: The 2,4-difluoro motif on the benzamide likely increases metabolic stability and lipophilicity, improving membrane permeability relative to non-fluorinated derivatives .
Research Findings and Implications
- SAR Insights :
- Contradictions : highlights that methyl-substituted analogs retain moderate antimicrobial activity despite lower lipophilicity, indicating that fluorine’s role may be context-dependent .
Q & A
Q. What are the recommended synthetic routes for preparing 2,4-difluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a triazolopyridazine core with a fluorinated benzamide moiety. Key steps include:
- Refluxing intermediates (e.g., 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol) with ethylenediamine derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid) .
- Purification via recrystallization from hot ethanol or column chromatography.
- Optimization tips: Monitor reaction progress using TLC, adjust molar ratios (e.g., 1:1 for aldehyde to triazole), and control reflux duration (4–6 hours) to maximize yields (~70–75%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via and NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, ether linkages at δ 4.5–5.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for : 434.13 g/mol).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or Coulter counting after 72-hour exposure. Include positive controls (e.g., doxorubicin) and calculate IC values .
- Enzyme Inhibition : Screen against bromodomains (e.g., BRD4) using fluorescence polarization assays with acetylated histone peptides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for bromodomain inhibition?
- Methodological Answer :
- Core Modifications : Introduce bivalent binding motifs (e.g., piperidyl groups) to enhance BRD4 affinity, as seen in AZD5153 (a triazolopyridazine-based inhibitor) .
- Substituent Effects : Replace the 2,4-difluorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve cellular permeability.
- SAR Validation : Use X-ray crystallography to resolve binding modes (e.g., Kac pocket interactions) and correlate with IC shifts .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse liver microsomes) and bioavailability. For low oral exposure, consider prodrug strategies (e.g., esterification of hydroxyl groups) .
- Off-Target Effects : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition.
- Tumor Models : Validate efficacy in xenografts (e.g., MV4-11 leukemia) with dose-response studies (e.g., 10–50 mg/kg oral dosing) .
Q. How can computational methods predict novel targets or off-target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to bromodomains (PDB: 5UJ3) or related targets (e.g., PIM1 kinase) .
- Chemical Similarity Search : Leverage platforms like Mcule or PubChem to identify analogs with known activity (e.g., STK651245 for BRD4 inhibition) .
- Machine Learning : Train models on ChEMBL data to predict ADMET properties or toxicity risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
